Dihydrolenperone

Vue d'ensemble

Description

Le Dihydrolenperone est un dérivé de la butyrophénone connu pour son activité antitumorale, en particulier contre le cancer du poumon non à petites cellules. Il a été étudié dans divers essais cliniques et a montré des résultats prometteurs dans l’inhibition de la croissance des cellules cancéreuses .

Méthodes De Préparation

La synthèse du dihydrolenperone implique plusieurs étapes, notamment la réaction du p-fluoro-α-hydroxybenzyle avec la 1-[3-(p-fluorobenzoyl)propyl]pipéridine. Les conditions de réaction impliquent généralement l’utilisation de solvants et de catalyseurs pour faciliter la formation du composé souhaité . Les méthodes de production industrielle peuvent varier, mais elles suivent généralement des voies de synthèse similaires avec une optimisation pour la production à grande échelle.

Analyse Des Réactions Chimiques

Le dihydrolenperone subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène, souvent à l’aide d’agents oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène.

Réduction : Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène, généralement à l’aide d’agents réducteurs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications de la recherche scientifique

Le this compound a été largement étudié pour ses propriétés antitumorales. Il a montré une activité significative contre le cancer du poumon non à petites cellules in vitro et dans les essais cliniques .

Applications De Recherche Scientifique

Dihydrolenperone has been extensively studied for its antitumor properties. It has shown significant activity against non-small cell lung cancer in vitro and in clinical trials .

Mécanisme D'action

Le mécanisme d’action du dihydrolenperone implique son interaction avec des cibles moléculaires spécifiques au sein des cellules cancéreuses. Il inhibe la croissance des cellules cancéreuses en interférant avec leur capacité à proliférer et à survivre. Les voies exactes et les cibles moléculaires sont encore à l’étude, mais on pense qu’elles impliquent l’inhibition d’enzymes clés et de voies de signalisation essentielles à la croissance des cellules cancéreuses .

Comparaison Avec Des Composés Similaires

Le dihydrolenperone est structurellement similaire à d’autres dérivés de la butyrophénone, tels que l’halopéridol. Ses propriétés antitumorales uniques le distinguent des autres composés de cette classe. Alors que l’halopéridol est principalement utilisé comme antipsychotique, le this compound est principalement utilisé dans le traitement du cancer .

Des composés similaires comprennent :

- Haloperidol

- Droperidol

- Benperidol

Ces composés partagent des similitudes structurelles mais diffèrent dans leurs effets pharmacologiques et leurs applications.

Activité Biologique

Dihydrolenperone is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article synthesizes available research findings, including case studies and relevant data tables, to provide a comprehensive overview of its biological activity.

Overview of this compound

This compound, a derivative of lenperone, is primarily known for its use as an antipsychotic medication. However, emerging studies have suggested additional therapeutic potentials, particularly in oncology. The compound's mechanisms of action are thought to involve modulation of various biological pathways, including those related to apoptosis and cell proliferation.

Research indicates that this compound may exert its effects through several mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This is achieved through the modulation of signaling pathways such as PI3K/AKT and MAPK .

- Induction of Apoptosis : The compound has been observed to promote apoptosis in various cancer cell lines. This is often associated with increased levels of reactive oxygen species (ROS) and activation of caspases, which are crucial for the apoptotic process .

- Antioxidant Activity : this compound may also possess antioxidant properties that help mitigate oxidative stress within cells, thereby influencing cancer cell survival and proliferation .

In Vitro Studies

A number of in vitro studies have been conducted to assess the biological activity of this compound:

In Vivo Studies

In vivo studies have further corroborated the findings from in vitro experiments:

- Xenograft Models : In a study involving mice with xenografted tumors derived from MCF-7 cells, treatment with this compound resulted in a significant reduction in tumor size compared to control groups . The mechanism was attributed to both direct cytotoxic effects on tumor cells and modulation of the tumor microenvironment.

- Synergistic Effects : Combination therapies involving this compound and standard chemotherapeutic agents (e.g., doxorubicin) have shown enhanced efficacy in reducing tumor growth rates compared to monotherapy . This suggests potential for repurposing this compound in combination cancer therapies.

Pharmacological Profile

The pharmacological profile of this compound indicates several important characteristics:

- Bioavailability : Research indicates moderate bioavailability when administered orally, which is critical for therapeutic applications .

- Safety Profile : Clinical trials have reported manageable side effects consistent with those observed with other antipsychotic medications, suggesting a favorable safety profile when used at therapeutic doses .

Propriétés

Numéro CAS |

38077-12-2 |

|---|---|

Formule moléculaire |

C22H25F2NO2 |

Poids moléculaire |

373.4 g/mol |

Nom IUPAC |

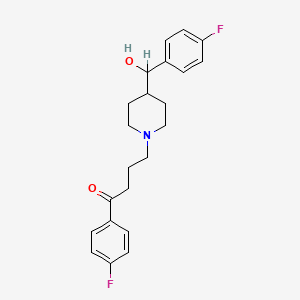

1-(4-fluorophenyl)-4-[4-[(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]butan-1-one |

InChI |

InChI=1S/C22H25F2NO2/c23-19-7-3-16(4-8-19)21(26)2-1-13-25-14-11-18(12-15-25)22(27)17-5-9-20(24)10-6-17/h3-10,18,22,27H,1-2,11-15H2 |

Clé InChI |

ICAYNKLSQSKOJZ-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1C(C2=CC=C(C=C2)F)O)CCCC(=O)C3=CC=C(C=C3)F |

SMILES canonique |

C1CN(CCC1C(C2=CC=C(C=C2)F)O)CCCC(=O)C3=CC=C(C=C3)F |

Apparence |

Solid powder |

Key on ui other cas no. |

38077-12-2 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Dihydrolenperone; RMI 11974; RMI-11974; RMI11974; |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.